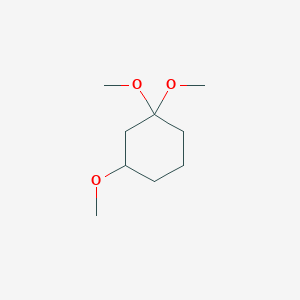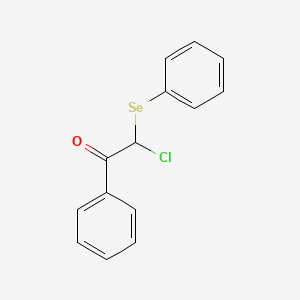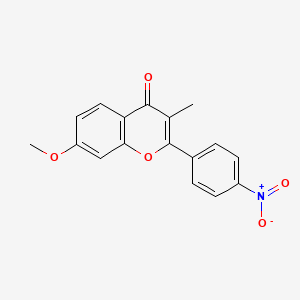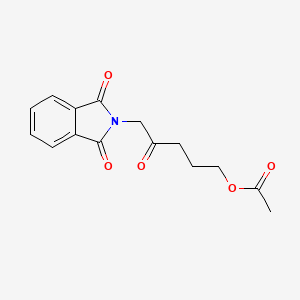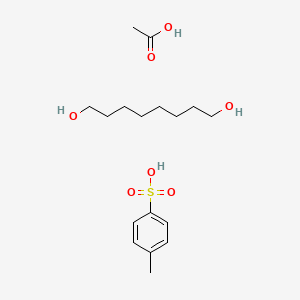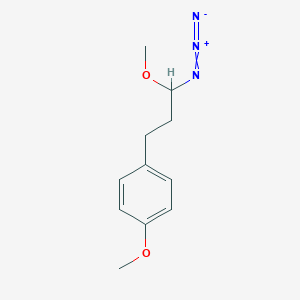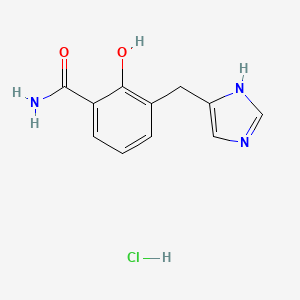![molecular formula C13H26O5 B14287207 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate CAS No. 138579-67-6](/img/structure/B14287207.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate is an organic compound with the molecular formula C13H26O5. It is known for its unique structure, which includes a 3-ethylpentanoate ester linked to a triethylene glycol chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate typically involves the esterification of 3-ethylpentanoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate is utilized in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of specialty chemicals and as an intermediate in the production of polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate involves its interaction with various molecular targets. The hydroxyl groups in the triethylene glycol chain can form hydrogen bonds with biological molecules, facilitating its incorporation into biochemical pathways. The ester group can undergo hydrolysis to release 3-ethylpentanoic acid, which may have biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate: Similar structure but with an acetate ester group.
2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: Contains an amine group instead of an ester.
Octaethylene glycol: Longer ethylene glycol chain without the ester group.
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate is unique due to its combination of a triethylene glycol chain and a 3-ethylpentanoate ester. This structure imparts specific chemical properties, such as solubility in both polar and non-polar solvents, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
138579-67-6 |
|---|---|
Molekularformel |
C13H26O5 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate |
InChI |
InChI=1S/C13H26O5/c1-3-12(4-2)11-13(15)18-10-9-17-8-7-16-6-5-14/h12,14H,3-11H2,1-2H3 |
InChI-Schlüssel |
VHELNGPWTNEBCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(=O)OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
